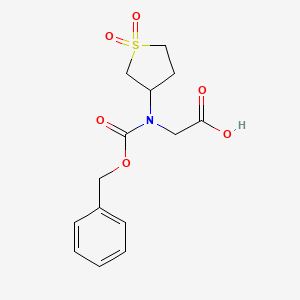
N-((Benzyloxy)carbonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(benzyloxy)carbonylamino}acetic acid is a complex organic compound that features a benzyloxycarbonyl group, a dioxothiolan ring, and an aminoacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(benzyloxy)carbonylamino}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dioxothiolan ring: This step involves the reaction of a suitable thiol with an oxidizing agent to form the 1,1-dioxo-1lambda6-thiolan ring.
Introduction of the benzyloxycarbonyl group: This step involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.
Coupling with aminoacetic acid: The final step involves the coupling of the protected dioxothiolan intermediate with aminoacetic acid under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-{(benzyloxy)carbonylamino}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The dioxothiolan ring can be further oxidized under strong oxidizing conditions.
Reduction: The benzyloxycarbonyl group can be removed by hydrogenation or treatment with strong reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Further oxidized derivatives of the dioxothiolan ring.
Reduction: Deprotected aminoacetic acid derivatives.
Substitution: Substituted aminoacetic acid derivatives with various functional groups.
科学的研究の応用
2-{(benzyloxy)carbonylamino}acetic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-{(benzyloxy)carbonylamino}acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The dioxothiolan ring may participate in redox reactions, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
2-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]acetic acid hydrochloride: This compound is similar in structure but lacks the benzyloxycarbonyl group.
2-[(1,1-dioxo-1lambda6-thiolan-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid: This compound features a fluorenylmethoxycarbonyl (Fmoc) group instead of the benzyloxycarbonyl group.
Uniqueness
2-{(benzyloxy)carbonylamino}acetic acid is unique due to the presence of the benzyloxycarbonyl group, which provides additional stability and protection during chemical reactions. This makes it a valuable intermediate in synthetic chemistry, particularly for the development of complex molecules with specific functional groups.
特性
分子式 |
C14H17NO6S |
|---|---|
分子量 |
327.35 g/mol |
IUPAC名 |
2-[(1,1-dioxothiolan-3-yl)-phenylmethoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C14H17NO6S/c16-13(17)8-15(12-6-7-22(19,20)10-12)14(18)21-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) |
InChIキー |
YWBNIFZCCAYIDL-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CC1N(CC(=O)O)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-8-azaspiro[4.5]decan-2-ylmethanamine](/img/structure/B13507331.png)
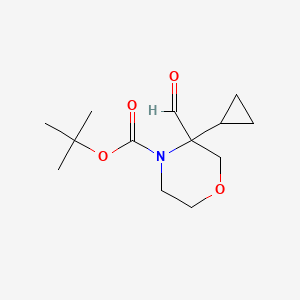
![(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13507347.png)
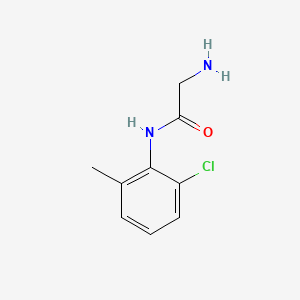
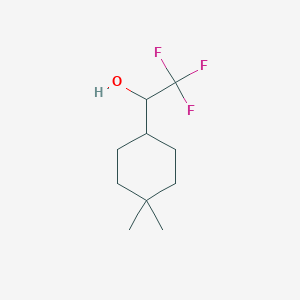
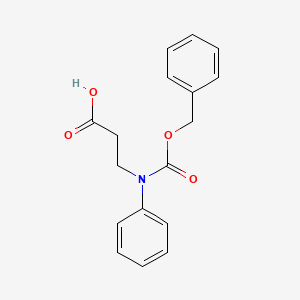
![tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate](/img/structure/B13507372.png)
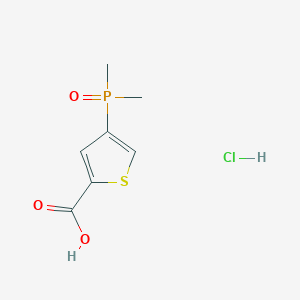
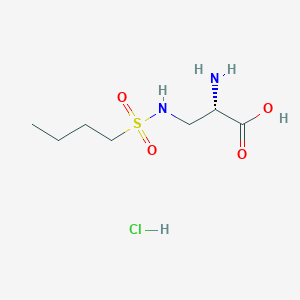
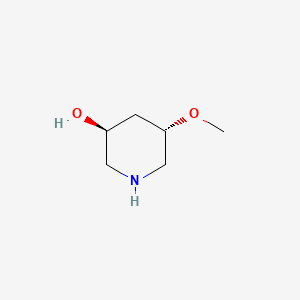
![8-Benzyloxycarbonyl-1,4-dioxa-8-aza-spiro[4.5]decane-6-carboxylic acid](/img/structure/B13507388.png)
![2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B13507393.png)
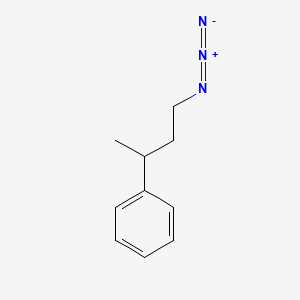
![Benzyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13507408.png)
